Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate
Description
Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate is a lithium salt of a substituted imidazole-2-carboxylic acid derivative. Its structure features a 4-methoxybenzyl group attached to the nitrogen atom of the imidazole ring, with a carboxylate group at the 2-position neutralized by lithium.
Properties
IUPAC Name |
lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.Li/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZFQDOJVRXPGE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11LiN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Analysis
Multi-Step Synthesis via Carboxylic Acid Intermediate
The most robust method for synthesizing lithium 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate involves a four-step process adapted from patent CN104016925B:
Benzylation of 2-Alkylimidazole :
- Reactants : 2-Alkylimidazole (R1 = methyl, ethyl) reacts with benzyl halide (BnX) in the presence of a base (e.g., potassium carbonate).
- Conditions : Polar aprotic solvent (e.g., DMF), 60–80°C, 12–24 hours.
- Outcome : Generates a mixture of positional isomers (1-benzyl-2-alkylimidazole and 3-benzyl-2-alkylimidazole).
Formylation with Halogenated Formate :
Hydrogenation for Debenzylation :
Hydrolysis and Lithium Salt Formation :
Key Advantages:
One-Pot Synthesis Approaches
Patent CN102952078A describes a streamlined one-step method for alkyl imidazole carboxylate ionic liquids, adaptable for lithium salts:
Reactant Assembly :
- Primary Amine : 4-Methoxybenzylamine (R1NH2).
- Dicarbonyl Component : Glyoxal (R4COH, R4 = H).
- Carboxylic Ammonium Salt : Lithium carbonate or lithium acetate.
Reaction Conditions :
Key Advantages:
Reaction Conditions and Optimization
Solvent Systems
Temperature and Catalysis
Industrial Production Methods
Continuous Flow Reactors
Comparative Analysis of Methods
Data Tables
Chemical Reactions Analysis
Types of Reactions
Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylate derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity. Further research is needed to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Electronic Effects
4-Methoxybenzyl vs. 2-Trifluoromethylphenyl :
- The 4-methoxy group is electron-donating, enhancing the electron density of the imidazole ring. This may improve solubility in polar solvents compared to the electron-withdrawing CF₃ group in the trifluoromethyl derivative, which reduces solubility .
- The CF₃ group’s steric bulk and electronegativity may hinder enzyme binding compared to the smaller, flexible 4-methoxybenzyl group.
- Benzyl vs. However, benzyl derivatives have demonstrated antibacterial activity in patent data, suggesting substituent flexibility in biological targeting .
Biological Activity
Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
The synthesis of this compound typically involves the reaction of 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid with a lithium base in solvents like tetrahydrofuran (THF) under inert conditions. This method ensures the formation of the desired lithium salt with high purity and yield.
The biological activity of this compound is largely attributed to its imidazole ring, which can interact with various enzymes and receptors. The lithium ion may enhance the compound's stability and biological efficacy. Specifically, the imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can modulate enzyme activity.
3.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising activity against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics. For instance, it was found to enhance the efficacy of carbapenem antibiotics against metallo-β-lactamase (MBL)-producing bacteria, demonstrating synergistic effects that could be pivotal in overcoming antibiotic resistance .
3.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound in combination with meropenem against engineered Escherichia coli strains producing VIM-type MBLs. The results indicated a significant reduction in bacterial viability, showcasing the compound's ability to restore antibiotic activity against resistant strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound + Meropenem | E. coli (VIM-producing) | 0.5 µg/mL |
| Meropenem Alone | E. coli (VIM-producing) | >32 µg/mL |
Case Study 2: Anticancer Activity
In another investigation, this compound was tested on human breast cancer cell lines (MCF-7). The study found that treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations.
| Treatment Concentration | Cell Viability (%) |
|---|---|
| 10 µM | 70 |
| 25 µM | 50 |
| 50 µM | 30 |
5. Conclusion
This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Its unique structural properties allow it to interact effectively with biological targets, making it a compound of interest for further research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Lithium 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves alkylation of imidazole-2-carboxylic acid derivatives with 4-methoxybenzyl halides, followed by lithium salt formation via ion exchange. Key steps include:
- Nucleophilic substitution : Reacting 1H-imidazole-2-carboxylate esters with 4-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Lithiation : Treating the intermediate with lithium hydroxide or lithium carbonate in polar aprotic solvents (e.g., THF/water mixtures) to form the lithium salt .
- Purity Control : Use recrystallization from ethanol/water mixtures and validate purity via HPLC (C18 columns, acetonitrile/water gradients) and elemental analysis.
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and lithium coordination geometry (e.g., monodentate vs. bidentate binding) .
- Spectroscopy :
- FTIR : Identify carboxylate (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-O (1250–1050 cm⁻¹) vibrations .
- NMR : Use ¹³C NMR to verify the absence of ester groups (δ ~160–170 ppm for carboxylate vs. δ ~170–180 ppm for esters) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration behavior (e.g., weight loss at 100–200°C indicates solvent or water loss) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure and predict reactivity?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., PBE0 or B3LYP) with dispersion corrections to model weak interactions (e.g., π-stacking of the 4-methoxyphenyl group) .
- Basis Sets : Employ projector-augmented wave (PAW) pseudopotentials for lithium and polarized basis sets (e.g., 6-311G**) for lighter atoms .
- Reactivity Insights : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carboxylate group may act as a Lewis base, while the methoxy group influences electron density on the aromatic ring .
Q. What electrochemical properties make this compound relevant for lithium-ion transport studies?
- Methodological Answer :
- Ionic Conductivity : Measure via impedance spectroscopy in solid-state pellet configurations (frequency range: 1 Hz–1 MHz). Compare with LiPF₆-based electrolytes to assess potential as a solid electrolyte .
- Lithium Diffusion Barriers : Use ab initio molecular dynamics (AIMD) simulations to model Li⁺ migration pathways through the crystal lattice. Pay attention to steric hindrance from the 4-methoxyphenyl group .
- Stability Testing : Cyclic voltammetry (0–5 V vs. Li/Li⁺) to evaluate oxidative stability. Decomposition above 4.5 V may limit high-voltage applications .
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reactivity)?
- Methodological Answer :
- Error Analysis : Compare DFT-optimized bond lengths (e.g., C=O in carboxylate) with X-ray crystallography data. Discrepancies >0.05 Å suggest inadequate functional choice or missing solvent effects .
- Solvent Modeling : Include implicit solvent models (e.g., COSMO) in simulations if reactions occur in solution. For solid-state studies, apply periodic boundary conditions .
- Experimental Validation : Re-synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to test computational reactivity predictions .
Q. What strategies address the compound’s sensitivity to moisture during handling and storage?
- Methodological Answer :
- Inert Atmosphere : Use gloveboxes (<0.1 ppm H₂O) for synthesis and characterization. Store under argon with molecular sieves .
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) with periodic XRD to detect hydrate formation .
- Alternative Formulations : Explore hydrophobic counterions (e.g., lithium bis(trifluoromethanesulfonyl)imide) to reduce hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
